![molecular formula C16H15N3O5 B2714715 3-(5-nitrofuran-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 1251708-46-9](/img/structure/B2714715.png)
3-(5-nitrofuran-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
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Overview
Description
The compound is a complex organic molecule that contains a nitrofuran moiety. Nitrofurans are a class of compounds that have been widely used in medicine due to their antibacterial and antifungal properties .
Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of multiple rings in its structure. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Nitrofuran derivatives are known to be reactive towards several deuterated solvents . The specific reactions that this compound undergoes would depend on its exact structure and the conditions under which it is stored and used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Synthesis of Biologically Active Substances
Carbonyl-containing nitrofurans, such as the ones , have been used in the synthesis of biologically active substances . These compounds are prepared through various methods including nitration, oxidation, and esterification of the corresponding furan derivatives .
Antimicrobial Activity
Some novel 5-nitrofuran-2-carbohydrazides, which are similar to the compounds , have shown significant antimicrobial activity . They have displayed variable activity against various bacteria and fungi, including Aspergillus fumigates, Staphylococcus aureus, Streptococcus pneumonia, Bacillis subtilis, Salmonella typhimurium, Klebsiella pneumonia, Escherichia coli .
Antitubercular Activity
These compounds have also been evaluated for their antitubercular activities . Some of them have shown promising results against Mycobacterium tuberculosis .
Development of New Antibacterial Drugs
The 5-nitrofuran moiety in these compounds has been explored for the development of new antibacterial drugs . The structure-activity relationship (SAR) study has revealed the significance of the 5-nitrofuran moiety and sulfonamide function in these compounds .
In Silico Studies
In silico studies have been conducted on these compounds to explore the structural requirements which controlled the activity . Docking studies revealed that the p-amino benzoic acid (PABA) and binding pockets of the dihydropteroate synthase (DHPS) were successfully occupied by these compounds .
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models have been built to explore the structural requirements which controlled the activity of these compounds . These models help in understanding the relationship between the chemical structure of these compounds and their biological activity .
Safety and Hazards
properties
IUPAC Name |
11-(5-nitrofuran-2-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c20-14-3-1-2-12-11-6-10(8-18(12)14)7-17(9-11)16(21)13-4-5-15(24-13)19(22)23/h1-5,10-11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWZROAMHFGWGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-nitrofuran-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one |
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